1-(4-Isobutylphenyl)propan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

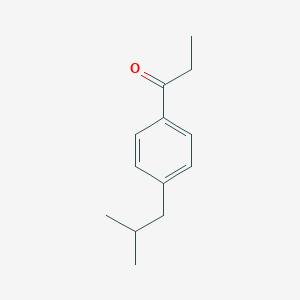

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZIKPBHFMNTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208503 | |

| Record name | 4'-Isobutylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59771-24-3 | |

| Record name | 1-[4-(2-Methylpropyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59771-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Isobutylpropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059771243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Isobutylpropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-isobutylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Isobutylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)propan-1-one, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a compound of significant interest in pharmaceutical chemistry. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental protocols and spectral data.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for a variety of applications, from reaction kinetics to formulation development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| Physical State | Not explicitly stated, but implied to be a liquid at room temperature. | |

| Boiling Point | 86-87 °C at 0.3 Torr110-115 °C at 3 mmHg116-125 °C at 270 Pa | [3] |

| Density (Predicted) | 0.934 ± 0.06 g/cm³ | [3] |

| Solubility | Insoluble in water; soluble in organic solvents. |

Spectral Analysis

Spectral analysis is a cornerstone of chemical identification and structural elucidation. Below are the available spectral data for this compound.

¹H NMR Spectroscopy

A 60 MHz ¹H NMR spectrum of this compound is available, providing insight into the proton environments within the molecule.[4]

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method.

Protocol:

-

Place a small volume of the sample (approximately 5 mL) into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

-

It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined using a pycnometer or a volumetric flask.

Protocol:

-

Accurately weigh a clean, dry pycnometer or volumetric flask (W1).

-

Fill the flask to the calibration mark with the liquid sample, ensuring there are no air bubbles.

-

Weigh the flask with the sample (W2).

-

The mass of the sample is (W2 - W1).

-

The volume of the sample is the calibrated volume of the flask.

-

Density is calculated as mass divided by volume.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the dissolution of a solute in a solvent.

Protocol:

-

Add a small, measured amount of this compound to a test tube.

-

Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone).

-

Agitate the mixture vigorously.

-

Observe whether the solute dissolves completely, partially, or not at all.

-

The process can be repeated with different solvents to create a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR Protocol:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Filter the solution into a clean NMR tube to a height of about 4-5 cm.

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (for a liquid sample):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Place the salt plates in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol (Electron Ionization - EI):

-

Introduce a small amount of the sample into the mass spectrometer.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like this compound.

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 4'-Isobutylpropiophenone (CAS 59771-24-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound identified by CAS number 59771-24-3. This compound is chemically known as 4'-Isobutylpropiophenone, with alternative names including 1-[4-(2-Methylpropyl)phenyl]-1-propanone and p-Isobutylpropiophenone.[1][2] It is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3]

It is important to clarify a potential ambiguity in the initial topic query. The CAS number 59771-24-3 correctly corresponds to 4'-Isobutylpropiophenone. The name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" does not correspond to this CAS number and appears to be a conflation of different chemical entities. Searches for this pyrimidinetrione derivative did not yield a known compound with this specific structure. However, a similarly named compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), is a known intermediate in the synthesis of the drug Cilostazol.[4][5] This guide will focus exclusively on the verified compound for CAS 59771-24-3, 4'-Isobutylpropiophenone.

Chemical Structure and Properties

4'-Isobutylpropiophenone is an aromatic ketone. Its structure features a propiophenone core substituted with an isobutyl group at the para position of the phenyl ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Isobutylpropiophenone is presented in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 59771-24-3 | [1][2] |

| Molecular Formula | C₁₃H₁₈O | [1][2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one | --- |

| Synonyms | 4'-Isobutylpropiophenone, p-Isobutylpropiophenone, 1-(4-Isobutylphenyl)propan-1-one | [1][2] |

| Appearance | Not explicitly stated, but likely a liquid or low-melting solid | --- |

| Boiling Point | 86-87 °C at 0.3 Torr; 116-125 °C at 270 Pa | [1] |

| Density | 0.934 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in organic solvents | --- |

Synthesis of 4'-Isobutylpropiophenone

The primary method for the industrial synthesis of 4'-Isobutylpropiophenone is the Friedel-Crafts acylation of isobutylbenzene.[6] An alternative and more modern approach involves continuous-flow synthesis, which offers improved efficiency and safety.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4'-Isobutylpropiophenone via the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7]

Materials:

-

Isobutylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Ice-cold water

-

5% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a stirrer

-

Claisen adapter

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a Claisen adapter fitted with a dropping funnel and a reflux condenser, add the Lewis acid catalyst (e.g., 4.0 mmol FeCl₃) and the solvent (e.g., 6 mL CH₂Cl₂).

-

Addition of Acylating Agent: To the stirred suspension, add propionyl chloride (4.6 mmol) dissolved in the solvent.

-

Addition of Substrate: Slowly add a solution of isobutylbenzene (4.6 mmol) in the solvent dropwise from the dropping funnel over approximately 5-10 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, stir the mixture for an additional 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice-cold water (e.g., 5 mL). The first milliliter should be added dropwise. Stir for 5 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Add more water (e.g., 10 mL) and extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL) to remove any acidic impurities, followed by a wash with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes. Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 4'-Isobutylpropiophenone can be purified by vacuum distillation.

Experimental Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 4'-Isobutylpropiophenone via Friedel-Crafts acylation.

Continuous-Flow Synthesis

Continuous-flow synthesis of 4'-Isobutylpropiophenone, as part of a multi-step synthesis of Ibuprofen, has been reported.[8] This methodology offers significant advantages in terms of safety, efficiency, and scalability. In a typical setup, streams of the reactants (isobutylbenzene and an acylating agent) and a catalyst are continuously pumped and mixed in a microreactor or a coil reactor at a controlled temperature and pressure. The product stream is then collected, and can often be used in the subsequent reaction step without extensive purification.[2][9][10]

Analytical Methods

The purity and identity of 4'-Isobutylpropiophenone are crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of 4'-Isobutylpropiophenone.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Standard Solution: Accurately weigh a reference standard of 4'-Isobutylpropiophenone and dissolve it in methanol to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

-

Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 4'-Isobutylpropiophenone.

Instrumentation and Conditions:

-

GC-MS System: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable. A typical dimension would be 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet Temperature: 250-300°C.

-

Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 2-5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Sample Preparation:

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL) and inject into the GC-MS system.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4'-Isobutylpropiophenone is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone at around 1680-1700 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-H stretching of the alkyl groups below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 7-8 ppm), the methylene protons of the propionyl group adjacent to the carbonyl (a quartet around 2.9-3.1 ppm), the methyl protons of the propionyl group (a triplet around 1.1-1.3 ppm), the methylene protons of the isobutyl group (a doublet), the methine proton of the isobutyl group (a multiplet), and the two methyl groups of the isobutyl group (a doublet).

-

¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons, and signals for the carbons of the propionyl and isobutyl groups in the aliphatic region.

Biological Activity and Applications

The primary and well-documented application of 4'-Isobutylpropiophenone is as a crucial intermediate in the synthesis of Ibuprofen.[1][2][3] Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that cause pain and inflammation.

There is limited publicly available information on the direct biological activity or mechanism of action of 4'-Isobutylpropiophenone itself. As an aryl ketone, it may possess other biological activities, but its primary significance in the field of drug development is its role as a precursor to Ibuprofen. The logical relationship is straightforward: 4'-Isobutylpropiophenone is converted to Ibuprofen through a series of chemical reactions.

Logical Relationship: Synthesis of Ibuprofen

Caption: The role of 4'-Isobutylpropiophenone as a key intermediate in the synthesis of Ibuprofen.

Safety and Handling

4'-Isobutylpropiophenone should be handled with appropriate safety precautions in a laboratory or industrial setting. Based on available safety data sheets, it may cause skin and eye irritation and may cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

4'-Isobutylpropiophenone (CAS 59771-24-3) is a commercially significant chemical intermediate, primarily valued for its role in the synthesis of Ibuprofen. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and analytical methods. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is essential for the efficient and safe production of this important NSAID. The provided experimental outlines for synthesis and analysis serve as a valuable resource for laboratory and industrial applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. websites.umich.edu [websites.umich.edu]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. The continuous-flow synthesis of Ibuprofen. | Semantic Scholar [semanticscholar.org]

- 9. scielo.br [scielo.br]

- 10. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Isobutylphenyl)propan-1-one

This guide provides a detailed overview of the chemical properties of 1-(4-Isobutylphenyl)propan-1-one, a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known by its IUPAC name 1-[4-(2-methylpropyl)phenyl]propan-1-one, is an aromatic ketone.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C13H18O[1][2][][4] |

| Molecular Weight | 190.28 g/mol [1][2][] |

| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one[1][] |

| CAS Number | 59771-24-3[1][2][][4] |

| Synonyms | p-Isobutylpropiophenone, 4'-Isobutylpropiophenone[1][] |

Structural Information

The molecular structure of this compound is characterized by a propan-1-one group attached to a phenyl ring, which is substituted with an isobutyl group at the para position.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed scientific literature and patents. Researchers interested in specific experimental methodologies are encouraged to consult these resources.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.

Caption: Relationship between compound name, formula, and weight.

References

An In-depth Technical Guide to 1-(4-Isobutylphenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information herein is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support advanced scientific endeavors.

Core Compound Identification and Properties

This compound, also known as p-isobutylpropiophenone, is an aromatic ketone. It serves as a significant precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen.[1] Its chemical structure and properties are fundamental to its reactivity and application in organic synthesis.

Below is a summary of its key identifiers and physicochemical properties.

| Identifier | Value |

| IUPAC Name | 1-[4-(2-methylpropyl)phenyl]propan-1-one[1] |

| Synonyms | p-Isobutylpropiophenone, 4'-Isobutylpropiophenone[1][2] |

| CAS Number | 59771-24-3[1] |

| Molecular Formula | C13H18O[1] |

| Molecular Weight | 190.28 g/mol [1] |

| SMILES | CCC(=O)C1=CC=C(C=C1)CC(C)C[1] |

| InChI | InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3[1] |

| InChIKey | GPZIKPBHFMNTOH-UHFFFAOYSA-N[1] |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of isobutylbenzene.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry and is widely used in industrial applications for the synthesis of aromatic ketones.

Objective: To synthesize this compound from isobutylbenzene and propionyl chloride.

Materials:

-

Isobutylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl3) (Lewis acid catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO3), aqueous solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride to dichloromethane.

-

Addition of Reactants: Cool the mixture in an ice bath. Slowly add propionyl chloride to the flask, followed by the dropwise addition of isobutylbenzene.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and an aqueous solution of hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.

Logical Workflow: Synthesis via Friedel-Crafts Acylation

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

Caption: Logical workflow for the synthesis of this compound.

References

The Pivotal Role of 1-(4-Isobutylphenyl)propan-1-one in Modern Ibuprofen Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is synthesized through various industrial routes. Among these, the pathways involving the intermediate 1-(4-isobutylphenyl)propan-1-one represent a significant area of process chemistry optimization. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent conversion to ibuprofen. Detailed experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction

The synthesis of 2-(4-isobutylphenyl)propanoic acid, widely known as ibuprofen, has evolved significantly since its discovery. Early industrial methods, such as the Boots process, were characterized by multiple steps and low atom economy. Modern approaches, including the BHC process, have streamlined the synthesis, improving efficiency and reducing environmental impact.[1] A key intermediate in several potential and existing synthetic routes is this compound. This guide focuses on the preparation of this ketone and its conversion to ibuprofen, offering a detailed examination of the underlying chemistry and practical methodologies.

Synthesis of this compound

The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich isobutylbenzene ring, primarily at the para position due to the ortho,para-directing effect and steric hindrance of the isobutyl group. Subsequent deprotonation of the resulting arenium ion intermediate yields the final product, this compound, and regenerates the catalyst.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[1][3][4]

Materials:

-

Isobutylbenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring over 15-20 minutes.

-

After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

Once the addition of isobutylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data

The yield and purity of this compound are dependent on the reaction conditions, including temperature, reaction time, and the purity of reagents.

| Parameter | Typical Value | Reference |

| Yield | 60-80% | General Friedel-Crafts literature |

| Purity | >95% (after purification) | General Friedel-Crafts literature |

Conversion of this compound to Ibuprofen

Several synthetic strategies can be employed to convert this compound to ibuprofen. These methods typically involve the introduction of a carboxylic acid group at the alpha-position to the carbonyl group, followed by reduction or rearrangement.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding terminal amides or thioamides, which can then be hydrolyzed to carboxylic acids.[5][6] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Materials:

-

This compound

-

Sulfur powder

-

Morpholine

-

Pyridine (solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Equipment:

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (2.5 equivalents) in pyridine.

-

Heat the mixture to reflux and maintain for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with dilute HCl and then with water.

-

Dry the organic layer and concentrate to obtain the crude thioamide.

-

Hydrolyze the thioamide by refluxing with a strong base (e.g., NaOH in ethanol/water), followed by acidification with HCl to yield ibuprofen.

-

Purify the final product by recrystallization.

| Parameter | Typical Value | Reference |

| Yield (Thioamide) | 50-70% | [5][6] |

| Yield (Hydrolysis) | >90% | General hydrolysis literature |

| Overall Yield | 45-65% | Calculated |

Alternative Synthetic Routes

Other potential routes for the conversion include:

-

Haloform Reaction and Rearrangement: Conversion of the methyl ketone to a carboxylic acid with one less carbon via the haloform reaction is not directly applicable here. However, related rearrangements of α-haloketones could be explored.

-

Oxidation of an Intermediate Aldehyde: A multi-step process involving the formation of an epoxide from the corresponding acetophenone, followed by rearrangement to an aldehyde and subsequent oxidation to the carboxylic acid has been reported for the synthesis of ibuprofen.[7] A similar strategy could potentially be adapted starting from this compound.

Process Workflows and Signaling Pathways

The synthesis of ibuprofen from isobutylbenzene via this compound can be visualized as a series of interconnected steps.

Caption: Synthetic workflow from isobutylbenzene to ibuprofen.

The mechanism of the Friedel-Crafts acylation involves the generation of an electrophile that attacks the aromatic ring.

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

This compound serves as a valuable intermediate in the synthesis of ibuprofen. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The subsequent conversion to ibuprofen, particularly through the Willgerodt-Kindler reaction, offers a viable, albeit multi-step, pathway. Further research into more direct and efficient catalytic conversions of this compound to ibuprofen could lead to even more streamlined and economically favorable manufacturing processes. This guide provides a foundational understanding and practical protocols to aid in such research and development endeavors.

References

- 1. websites.umich.edu [websites.umich.edu]

- 2. Khan Academy [khanacademy.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. CN101456808A - Method for preparing ibuprofen - Google Patents [patents.google.com]

The Indispensable Role of Aromatic Ketone Intermediates in Modern Pharmaceutical Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Aromatic ketones, a class of organic compounds characterized by a carbonyl group linked to two aryl groups, are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their versatile reactivity and the ability to introduce diverse functionalities make them invaluable intermediates in the construction of complex molecular architectures with significant therapeutic activities. This technical guide provides an in-depth exploration of the core aromatic ketone intermediates, their synthesis, and their application in the manufacturing of prominent pharmaceuticals, complete with detailed experimental protocols and quantitative data.

Core Aromatic Ketone Scaffolds in Medicinal Chemistry

The structural diversity of aromatic ketones allows them to serve as precursors to a wide range of therapeutic agents. The most prominent classes of these intermediates include acetophenones, benzophenones, and chalcones.

-

Acetophenone and its Derivatives: As the simplest aromatic ketone, acetophenone and its substituted variants are crucial starting materials for numerous drugs.[1][2] They are integral to the synthesis of medications for conditions ranging from inflammation and pain to insomnia and cancer.[1][3] For instance, derivatives of acetophenone are used to produce the antidepressant bupropion, the anorectic drug amfepramone, and the hypnotic agent zolpidem.[3][4]

-

Benzophenone and its Derivatives: The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in both naturally occurring bioactive compounds and marketed drugs.[5] Its derivatives are key intermediates in the synthesis of various APIs, including antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

-

Chalcones: These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are open-chain precursors for flavonoids and isoflavonoids.[8][9] Their simple chemistry allows for a wide range of substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12]

Key Synthesis Methodologies for Aromatic Ketone Intermediates

The synthesis of aromatic ketone intermediates is primarily achieved through well-established reactions such as Friedel-Crafts acylation and Claisen-Schmidt condensation. More contemporary, greener methods involving biocatalysis and photoredox catalysis are also gaining prominence.

Friedel-Crafts Acylation

This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14] It is a cornerstone of electrophilic aromatic substitution and is widely used in industry for the synthesis of aryl ketones.[13]

General Experimental Protocol for Friedel-Crafts Acylation:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, the aromatic compound is dissolved in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is added portion-wise to the solution while cooling in an ice bath to control the initial exothermic reaction.

-

Acylating Agent Addition: The acyl halide or anhydride is added dropwise to the stirred mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Claisen-Schmidt Condensation

This reaction is a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde, and it is the most common method for synthesizing chalcones.[8][11]

General Experimental Protocol for Claisen-Schmidt Condensation:

-

Reactant Preparation: A solution of the substituted acetophenone and substituted benzaldehyde is prepared in a suitable solvent, typically ethanol.

-

Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the reactant mixture with constant stirring.

-

Reaction: The mixture is stirred at room temperature or gently heated for several hours. The formation of a precipitate often indicates the progress of the reaction.

-

Isolation: The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration.

-

Purification: The crude chalcone is washed with cold water to remove any residual base and then purified by recrystallization from a suitable solvent like ethanol.

Emerging Synthesis Methods

-

Visible-Light-Induced Synthesis: Metal-free, visible-light-induced C-H oxygenation processes are emerging as a green and efficient method for synthesizing aromatic ketones at room temperature using air as the oxidant.[15] This approach offers high functional group tolerance and avoids the use of metal-based reagents.[15]

-

Biocatalysis: The use of biocatalysts, such as enzymes or whole plant materials, for the asymmetric reduction of prochiral ketones is a green alternative for producing chiral alcohols, which are important intermediates.[16][17] This method is valued for its high selectivity and environmentally friendly nature.[16]

Case Studies: Aromatic Ketone Intermediates in Action

The following case studies illustrate the practical application of aromatic ketone intermediates in the synthesis of widely used pharmaceuticals.

Case Study 1: Celecoxib Synthesis

Celecoxib, a selective COX-2 inhibitor used to treat arthritis, is synthesized using 4-methylacetophenone as a key starting material.[18][19] The synthesis involves a Claisen condensation followed by a cyclocondensation reaction.[20]

Experimental Protocol for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Celecoxib Intermediate):

-

A solution of sodium methoxide is prepared in toluene.[21]

-

A mixture of 4-methylacetophenone and ethyl trifluoroacetate in toluene is added to the sodium methoxide solution at 35-40°C.[21]

-

The reaction mixture is stirred at 75°C for 4 hours.[21]

-

After cooling, water and aqueous HCl are added.[21]

-

The organic layer is separated, and the aqueous layer is extracted with toluene.[21]

-

The combined organic layers are distilled under vacuum to yield the diketone intermediate.[21] A 95% yield for a similar process using methanol as a solvent has been reported.[22]

| Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| 1 | 4-Methylacetophenone, Ethyl trifluoroacetate | Sodium methoxide, Methanol | Stir at 80°C for 10h | 95% | [22] |

| 2 | Diketone intermediate, 4-Hydrazinobenzenesulfonic acid | Ethanol | Reflux | >80% | [22] |

| Overall | - | - | - | ~46% | [20] |

Case Study 2: Ketoprofen Synthesis

Ketoprofen, a widely used NSAID, can be synthesized from 3-methylbenzophenone.[23][24] The synthesis involves a series of steps including bromination, cyanation, alkylation, and hydrolysis.[24]

Experimental Protocol for Ketoprofen Synthesis (Illustrative Steps):

A newer, more efficient five-step synthesis starting from cyclohexanone has been developed with a 44% overall yield.[25] This process involves a Stork enamine alkylation, conversion to a dihydrobenzofuranone intermediate, pyrolytic aromatization, and finally, a benzylic oxidation to yield ketoprofen.[25]

Decagram Scale Synthesis of Ketoprofen (Final Oxidation Step):

-

7-benzyl-3-methyl-5,6-dihydrobenzofuran-2(4H)-one (14.0 g, 58.3 mmol) is dissolved in 1 N NaOH.[26]

-

Supported potassium permanganate (64.0 g) is added to the solution.[26]

-

The reaction mixture is stirred overnight (16 h) at 30 °C.[26]

-

The supported potassium permanganate is removed by filtration.[26]

-

The crude product is obtained after extraction with ethyl acetate and evaporation.[26]

-

Recrystallization yields pure ketoprofen with a 70% yield for this final step.[26]

| Synthesis Route | Starting Material | Key Steps | Overall Yield | Reference |

| Traditional | 3-Methylbenzophenone | Bromination, Cyanation, Alkylation, Hydrolysis | Not specified | [24] |

| Modern | Cyclohexanone | Stork enamine alkylation, Aldol/enol-lactonization, Pyrolytic aromatization, Oxidation | 44% | [25] |

Case Study 3: Domperidone Synthesis

Domperidone, an antiemetic drug, is synthesized by coupling two key benzimidazolone intermediates.[27] While not directly starting from a simple aromatic ketone, the synthesis of these heterocyclic intermediates involves reactions and precursors that are central to aromatic chemistry.

Experimental Protocol for Domperidone Synthesis (Coupling Step):

-

In a reaction vessel, add 5-Chloro-1-(4-piperidinyl)-benzimidazol-2-one, nitromethane, sodium sulfite, 1-(3-aminopropyl)benzimidazol-2-one, and sodium bromide.[28]

-

Stir the mixture and reflux for 30-32 hours.[28]

-

Pour the reaction solution into a sodium chloride solution and cool to 3-5°C to precipitate the solid.[28]

-

Wash the solid with a salt solution and toluene, then dehydrate.[28]

-

Recrystallize from propionitrile to obtain pure domperidone.[28] One patented method reports a yield of 83% for the synthesis of a key intermediate.[27]

| Step | Reactants | Solvents/Reagents | Conditions | Yield | Reference |

| Coupling | Intermediate 1 & 2 Analogues | Nitromethane, Sodium Sulfite, NaBr | Reflux for 30-32h | Not specified | [28] |

| Intermediate 1 Synthesis | Benzimidazolone, 1-bromo-3-chloropropane | NaOH (aq), Dichloromethane | Two-phase solution | 83% | [27] |

Conclusion

Aromatic ketone intermediates are undeniably central to the field of pharmaceutical synthesis. Their structural features and chemical reactivity provide medicinal chemists with a robust platform for the construction of a diverse range of therapeutic agents. While traditional methods like Friedel-Crafts acylation and Claisen-Schmidt condensation remain workhorses in the industry, the development of more sustainable and efficient synthetic routes, including biocatalysis and photoredox catalysis, promises to further expand the utility of these invaluable molecular building blocks. A thorough understanding of the synthesis and application of aromatic ketone intermediates is therefore essential for professionals engaged in the discovery and development of new medicines.

References

- 1. study.com [study.com]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flavorfrenzy.com [flavorfrenzy.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 8. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. DSpace [research-repository.griffith.edu.au]

- 13. Friedel-Crafts Acylation Reaction and Mechanism [chemicalslearning.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]

- 16. sphinxsai.com [sphinxsai.com]

- 17. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 18. repository.up.ac.za [repository.up.ac.za]

- 19. zenodo.org [zenodo.org]

- 20. WO2019064139A1 - Continuous processes for the manufacture of celocoxib - Google Patents [patents.google.com]

- 21. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Ketoprofen synthesis - chemicalbook [chemicalbook.com]

- 24. Ketoprofen: Synthesis, Side effects, and Drug interactions_Chemicalbook [chemicalbook.com]

- 25. New Synthesis Route for Ketoprofen - ChemistryViews [chemistryviews.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. The methodology for preparing domperidone: strategies, routes and reaction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. CN106432194A - Gastroprokinetic agent domperidone synthetic method - Google Patents [patents.google.com]

Unveiling the Role of 1-(4-Isobutylphenyl)propan-1-one: A Technical Review of its Applications

For Immediate Release

This technical guide provides a comprehensive analysis of 1-(4-Isobutylphenyl)propan-1-one, also known as p-isobutylpropiophenone, for researchers, scientists, and professionals in drug development and chemical synthesis. The document elucidates the compound's primary function, chemical properties, and addresses its classification in the context of fragrance applications.

Executive Summary

This compound is an aromatic ketone with the chemical formula C₁₃H₁₈O. While broadly categorized as an intermediate for both pharmaceutical and fragrance applications due to its "pleasant scent," extensive review of technical and industry literature reveals its principal and well-documented role is as a key starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen.[1][2] Evidence supporting its significant use as a fragrance ingredient in commercial applications is currently unsubstantiated in publicly available resources. This guide will focus on its established function in chemical synthesis and clarify its standing within the fragrance industry.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its application in controlled chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 59771-24-3 | [2][][4] |

| Molecular Formula | C₁₃H₁₈O | [4] |

| Molecular Weight | 190.28 g/mol | [4] |

| Boiling Point | 116-125 °C at 270 Pa | [4] |

| Density (Predicted) | 0.934 ± 0.06 g/cm³ | [4] |

Core Function: Pharmaceutical Intermediate

The primary and commercially significant application of this compound is its role as a precursor in the pharmaceutical industry.

Synthesis of Ibuprofen

The compound is a critical intermediate in several industrial synthesis routes for Ibuprofen. One common method is the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride, which yields this compound.[1] This intermediate then undergoes further reactions to produce the final active pharmaceutical ingredient (API).

The logical workflow for this established industrial process is outlined in the diagram below.

Diagram 1: Synthesis Pathway of Ibuprofen via this compound

Assessment of Function in Fragrance Applications

While described as having a "pleasant scent," there is a notable absence of specific data regarding the odor profile of this compound in perfumery literature.[] Fragrance industry databases, which typically provide detailed descriptions of scent characteristics, usage levels, and safety guidelines for fragrance materials, lack a specific entry for this compound.[5][6]

In contrast, structurally related compounds are well-documented for their use in fragrances. For instance, propiophenone (CAS 93-55-0) is described with a "powerful, herbaceous-floral effect" and is used in lilac and fougère compositions.[6] Similarly, various isobutyl esters like isobutyl propionate and isobutyl phenylacetate have detailed fruity and floral scent profiles.[5][7]

The lack of specific olfactory data for this compound, especially when compared to its analogues, strongly suggests it is not a commonly utilized ingredient in the fragrance industry. Its mention as a "fragrance intermediate" may be a broad classification for aromatic ketones rather than an indication of widespread use.[]

Regulatory and Safety Context

No specific fragrance-related safety assessments or regulatory limits from bodies like the International Fragrance Association (IFRA) were found for this compound. For any application in consumer products, a thorough toxicological and dermatological assessment would be required. A safety review of the broader "Alkyl Cyclic Ketones" group of fragrance ingredients indicates the level of scrutiny applied to such materials.[8]

Experimental Protocols

The predominant experimental protocol found in the literature for this compound is its synthesis via Friedel-Crafts acylation.

Objective: Synthesize this compound.

Materials:

-

Isobutylbenzene

-

Propionyl chloride

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Under an inert atmosphere, dissolve isobutylbenzene in the anhydrous solvent and cool the mixture.

-

Slowly add the Lewis acid catalyst to the solution while maintaining the low temperature.

-

Add propionyl chloride dropwise to the stirring mixture.

-

Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).

-

Quench the reaction by carefully adding it to ice-water.

-

Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product, typically by vacuum distillation, to yield pure this compound.

The workflow for this synthesis is depicted in the following diagram.

Diagram 2: Experimental Workflow for Synthesis

Conclusion

References

- 1. Buy this compound | 59771-24-3 [smolecule.com]

- 2. 4'-ISOBUTYLPROPIOPHENONE | 59771-24-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. isobutyl propionate, 540-42-1 [thegoodscentscompany.com]

- 6. propiophenone, 93-55-0 [thegoodscentscompany.com]

- 7. isobutyl phenyl acetate, 102-13-6 [thegoodscentscompany.com]

- 8. Fragrance material review on 1-(5,5-dimethylcyclohexen-1-yl)pent-4-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(4-Isobutylphenyl)propan-1-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Isobutylphenyl)propan-1-one, a key intermediate in the production of pharmaceuticals and a versatile building block in organic chemistry. This document details protocols for its synthesis and subsequent transformations, including reduction, oxidation, and the formation of heterocyclic compounds.

Introduction

This compound is an aromatic ketone of significant interest, primarily as a precursor and intermediate in various synthetic pathways. Its isobutylphenyl moiety is a core structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. The reactivity of its carbonyl group and the adjacent α-protons allows for a diverse range of chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals. This document outlines key applications and provides detailed experimental protocols for the synthesis and derivatization of this important compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Reaction Scheme:

Caption: Friedel-Crafts acylation of isobutylbenzene.

Materials:

-

Isobutylbenzene

-

Propanoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

-

After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

-

Once the addition of isobutylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Reactant Ratio (Isobutylbenzene:Propanoyl Chloride:AlCl₃) | 1 : 1 : 1.1 |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Typical Yield | 75-85% |

Key Reactions and Applications

Reduction to 1-(4-Isobutylphenyl)propan-1-ol

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, often achieved using sodium borohydride (NaBH₄). The resulting alcohol, 1-(4-isobutylphenyl)propan-1-ol, can serve as a precursor for further synthetic modifications.

Experimental Protocol: Sodium Borohydride Reduction

Reaction Scheme:

Caption: Reduction of the ketone to a secondary alcohol.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[1][2]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 30 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

| Parameter | Value |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-2 hours |

| Typical Yield | >95% |

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding ω-arylalkanoic acid amides or thioamides.[3][4] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[5]

Experimental Protocol: Willgerodt-Kindler Reaction

Reaction Scheme:

Caption: Willgerodt-Kindler reaction workflow.

Materials:

-

This compound

-

Sulfur

-

Morpholine

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.0 equivalents), and morpholine (3.0 equivalents).

-

Heat the mixture to reflux for several hours. The reaction can also be carried out under microwave irradiation for a shorter reaction time.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting thioamide can be purified by recrystallization or column chromatography. The thioamide can be further hydrolyzed to the corresponding carboxylic acid (Ibuprofen) under acidic or basic conditions.

| Parameter | Value |

| Reagents | Sulfur, Morpholine |

| Temperature | Reflux or Microwave |

| Reaction Time | 2-12 hours (conventional heating) |

| Typical Yield | 70-90% |

Synthesis of Pyrazole Derivatives

This compound can serve as a precursor for the synthesis of pyrazole derivatives. A common method involves the condensation with hydrazine after conversion to a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole

Workflow:

Caption: Two-step synthesis of a pyrazole derivative.

Materials:

-

This compound

-

Ethyl acetate

-

Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid

Procedure:

Step 1: Synthesis of 1-(4-Isobutylphenyl)butane-1,3-dione

-

To a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF, add a catalytic amount of ethanol.

-

Slowly add a mixture of this compound (1.0 equivalent) and ethyl acetate (1.5 equivalents) to the suspension.

-

Stir the mixture at room temperature overnight.

-

Quench the reaction by carefully adding ice-water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Acidify the aqueous layer with dilute HCl to precipitate the dicarbonyl compound.

-

Filter the solid, wash with water, and dry.

Step 2: Synthesis of 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole

-

Dissolve the 1-(4-isobutylphenyl)butane-1,3-dione (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization or column chromatography to yield the pyrazole derivative.

| Parameter | Value |

| Reagents | Step 1: Ethyl Acetate, Base; Step 2: Hydrazine Hydrate |

| Solvent | Step 1: Diethyl ether/THF; Step 2: Ethanol |

| Temperature | Step 1: Room Temp.; Step 2: Reflux |

| Reaction Time | Step 1: ~12 hours; Step 2: 2-4 hours |

| Typical Overall Yield | 60-75% |

Catalytic Hydrogenation

Catalytic hydrogenation of the carbonyl group provides an alternative to chemical reducing agents and can also be used to reduce the aromatic ring under more forcing conditions. For selective reduction of the ketone to an alcohol, a palladium on carbon (Pd/C) catalyst is commonly employed. A study on the selective hydrogenation of the similar 4-isobutylacetophenone showed that a sodium-promoted Pd/C catalyst gave a high yield of the corresponding alcohol.[7][8]

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

Caption: Catalytic hydrogenation of the ketone.

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or methanol.

-

Add a catalytic amount of Pd/C (typically 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

-

Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

-

Monitor the reaction by TLC or GC.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Wash the celite pad with the solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to obtain the product.

| Parameter | Value |

| Catalyst | Pd/C (with or without promoter) |

| Solvent | Ethanol or Methanol |

| Hydrogen Pressure | 1-10 atm |

| Temperature | Room Temperature to 50 °C |

| Typical Yield | >90% |

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling the creation of a wide array of molecules for pharmaceutical and materials science applications. The reactions described, including reduction, oxidation via the Willgerodt-Kindler reaction, and heterocycle formation, highlight the synthetic potential of this key building block. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]

- 8. ScholarWorks@Hanyang University ERICA Campus: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [scholarworks.bwise.kr]

Application Notes and Protocols: Synthesis of Ibuprofen Derivatives from a 1-(4-Isobutylphenyl)propan-1-one Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel benzoxazole and triazole derivatives of ibuprofen, starting from a key intermediate, 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one. This precursor is synthesized via a Friedel-Crafts-type reaction between ibuprofen and resorcinol, embodying the core structure of 1-(4-isobutylphenyl)propan-1-one. The synthesized derivatives have shown potential as anti-inflammatory and cytotoxic agents.

Part 1: Synthesis of Benzoxazole Derivatives

This section outlines the multi-step synthesis of 1-(2-(substitutedthio)-6-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogs. These compounds are of interest for their potential pharmacological activities, including anticancer properties.[1]

Experimental Protocols

Protocol 1.1: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3)

-

To a mixture of ibuprofen (1 equivalent) and resorcinol (1 equivalent), add anhydrous zinc chloride (ZnCl₂) (1 equivalent).

-

Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and perform an aqueous work-up.

-

Purify the crude product by column chromatography to obtain 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3) in good yield.[1]

Protocol 1.2: Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 4)

-

Dissolve Compound 3 in a 1:1 mixture of glacial acetic acid and fuming nitric acid (HNO₃).

-

Stir the reaction mixture at room temperature, monitoring completion by TLC.

-

Carefully pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash with water, and dry to yield 1-(2,4-dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 4).[1]

Protocol 1.3: Synthesis of 1-(6-Hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (Compound 5)

-

Reflux a solution of Compound 4 in methanol with sodium dithionite (Na₂S₂O₄) for 7 hours.[1]

-

To the reaction mixture, add carbon disulfide (CS₂) and potassium hydroxide (KOH).

-

Continue refluxing and monitor the reaction by TLC.

-

After completion, cool the mixture, neutralize with acid, and extract the product.

-

Purify the crude product to obtain 1-(6-hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (Compound 5).[1]

Protocol 1.4: General Procedure for the Synthesis of 1-(2-(Substitutedthio)-6-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one Derivatives (Compounds 7a-l)

-

Dissolve Compound 5 (1 equivalent) in an appropriate solvent such as acetone.

-

Add potassium carbonate (K₂CO₃) (1.5 equivalents) and the desired alkyl/benzyl halide (1.2 equivalents).

-

Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield the final benzoxazole derivatives (Compounds 7a-l).[1]

Data Presentation

Table 1: Yields and Melting Points of Synthesized Benzoxazole Derivatives (7a-l) [1]

| Compound | R Group | Yield (%) | Melting Point (°C) |

| 7a | n-Butyl | 79 | 142-145 |

| 7h | (3-Trifluoromethyl)benzyl | - | - |

| 7j | 4-Chlorobenzyl | - | - |

| 7g | (2-Trifluoromethyl)benzyl | - | - |

Data for all derivatives was not fully available in the cited source.

Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives against MCF-7 Human Breast Cancer Cell Line [1]

| Compound | IC₅₀ (µM) | Standard (Doxorubicin) IC₅₀ (µM) |

| 7h | 8.92 ± 0.91 | 9.29 ± 1.02 |

| 7j | 9.14 ± 8.22 | 9.29 ± 1.02 |

| 7g | 12.19 ± 1.33 | 9.29 ± 1.02 |

Part 2: Synthesis of 1,2,3-Triazole Derivatives

This section details the synthesis of 1-(4-((1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one derivatives, which have demonstrated significant anti-inflammatory activity.[2]

Experimental Protocols

Protocol 2.1: Synthesis of 1-(2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 11)

-

Use 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3) as the starting material (synthesized as per Protocol 1.1).

-

Reflux a mixture of Compound 3 (1 equivalent), propargyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in dry acetone for 8 hours.[2]

-

Monitor the reaction by TLC. The major product formed is the para-propargylated compound.

-

After completion, filter the mixture and evaporate the solvent.

-

Purify the crude product by column chromatography to yield Compound 11 with a reported yield of 85%.[2]

Protocol 2.2: General Procedure for the Synthesis of 1-(4-((1-Substituted-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one Derivatives (Compounds 13a-q)

-

This reaction, known as a "click reaction," utilizes a copper(I)-catalyzed 1,3-dipolar cycloaddition.[2]

-

Dissolve Compound 11 (1 equivalent) and the desired organic azide (1 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O).

-

Add a catalytic amount of a copper(I) source, such as copper(II) sulfate and sodium ascorbate.

-

Stir the reaction mixture at room temperature until completion is observed via TLC.

-

Perform an appropriate work-up, which may include extraction and washing.

-

Purify the final triazole derivatives (13a-q) by column chromatography.

Data Presentation

Table 3: In Vivo Anti-inflammatory Activity of Selected Triazole Derivatives [2]

| Compound | R Group | Inhibition of Edema (%) at 4h |

| Ibuprofen (Standard) | - | 95.62 |

| 13o | 4-Nitrobenzyl | 96.35 |

| 13l | 4-Nitrophenyl | 93.43 |

| 13g | Phenyl | 91.24 |

| 13c | 4-Chlorophenyl | 87.59 |

Visualizations

Synthetic Workflows

Caption: Workflow for the synthesis of benzoxazole derivatives.

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Signaling Pathway

The primary mechanism of action for ibuprofen and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.[3][4][5]

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by NSAIDs.

References

- 1. Design, synthesis, and cytotoxicity of ibuprofen-appended benzoxazole analogues against human breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anti-inflammatory, bactericidal activities and docking studies of novel 1,2,3-triazoles derived from ibuprofen using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 4. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]

- 5. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: The Versatile Scaffold of 1-(4-Isobutylphenyl)propan-1-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold of 1-(4-isobutylphenyl)propan-1-one and its close chemical relatives, such as ibuprofen, serve as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. While this compound itself is primarily utilized as a chemical intermediate, its structural motif is integral to a range of derivatives exhibiting significant pharmacological activities, most notably in the realm of oncology.

These application notes provide a comprehensive overview of the derivatization of the this compound scaffold and the subsequent biological evaluation of these new chemical entities. The protocols included offer detailed methodologies for the synthesis and cytotoxic evaluation of these compounds.

Application in Anti-Cancer Drug Discovery

The isobutylphenyl propionyl framework has been successfully incorporated into various heterocyclic systems to generate compounds with potent anti-cancer properties. These derivatives have demonstrated cytotoxicity against a panel of human cancer cell lines, suggesting their potential as leads for the development of new anti-cancer drugs.